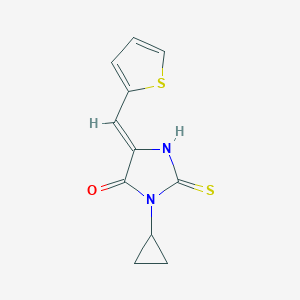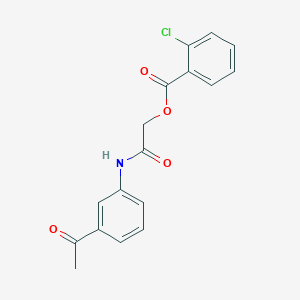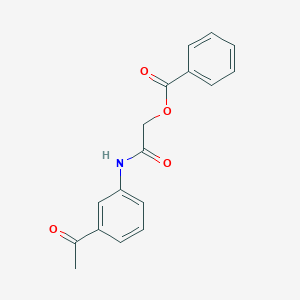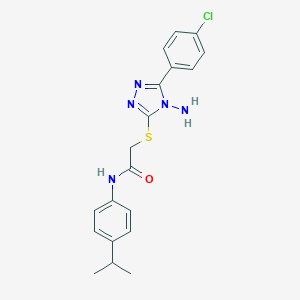
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone, also known as CTI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. The molecule possesses a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone involves its interaction with various biological targets, including DNA, RNA, and proteins. 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is able to bind to DNA and RNA, leading to their damage and ultimately inducing apoptosis in cancer cells. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is able to inhibit the activity of certain proteins involved in cell growth and proliferation, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is its high purity and yield, which makes it suitable for use in lab experiments. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been extensively studied for its anti-cancer properties, making it a well-established research tool. However, one limitation of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone-based drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone and its potential use in other disease states. Finally, the development of more efficient and cost-effective synthesis methods for 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone may further facilitate its use in research and drug development.
Synthesis Methods
The synthesis of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone involves the reaction of cyclopropyl isothiocyanate with 2-thiophenecarboxaldehyde in the presence of a base. The resulting product is then treated with imidazole to form the final compound. The synthesis of 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been optimized to produce high yields and purity, making it suitable for further research and development.
Scientific Research Applications
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as an anti-cancer agent. Research has shown that 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is able to induce apoptosis in cancer cells, leading to their death. Additionally, 3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
(5Z)-3-cyclopropyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10-9(6-8-2-1-5-16-8)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLMBIRRZVHDPF-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C(=O)/C(=C/C3=CC=CS3)/NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Acetylphenyl)carbamoyl]methyl adamantane-1-carboxylate](/img/structure/B475982.png)

![[2-(4-Acetylanilino)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B475987.png)


![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B476080.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476085.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B476133.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B476160.png)
![N-(2,6-dimethylphenyl)-2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B476174.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B476235.png)

![Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B476329.png)
![(2E)-N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B476339.png)